molecular formula C20H22N2O3S B3608807 1-[3-(1-piperidinylsulfonyl)benzoyl]indoline

1-[3-(1-piperidinylsulfonyl)benzoyl]indoline

Cat. No. B3608807
M. Wt: 370.5 g/mol
InChI Key: YJQCITOWRRQZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1-piperidinylsulfonyl)benzoyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PSB-0739 and was first synthesized in 2007 by a team of researchers at the University of California, San Francisco. Since then, several studies have been conducted to explore the properties and potential applications of this compound.

Mechanism of Action

The mechanism of action of 1-[3-(1-piperidinylsulfonyl)benzoyl]indoline is still not fully understood. However, it is believed that this compound acts as a selective antagonist of the serotonin receptor 5-HT7. This receptor is involved in various physiological and behavioral processes, including mood regulation, learning, and memory. By blocking this receptor, PSB-0739 may have an impact on these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-[3-(1-piperidinylsulfonyl)benzoyl]indoline in lab experiments is its selectivity for the serotonin receptor 5-HT7. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 1-[3-(1-piperidinylsulfonyl)benzoyl]indoline. One area of focus could be the development of more potent and selective compounds that target the serotonin receptor 5-HT7. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of psychiatric disorders and cancer. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential impact on various physiological and behavioral processes.
Conclusion:
This compound is a complex chemical compound that has shown great potential in various fields of scientific research. This compound has been studied for its potential applications in neuroscience, cancer research, and the treatment of psychiatric disorders. While the mechanism of action and biochemical and physiological effects of this compound are not fully understood, there are several potential future directions for research involving this compound. Overall, this compound is an important compound that has the potential to make significant contributions to the field of scientific research.

Scientific Research Applications

1-[3-(1-piperidinylsulfonyl)benzoyl]indoline has shown great potential in various fields of scientific research. One of its primary applications is in the field of neuroscience, where it is used to study the role of the serotonin receptor 5-HT7 in the brain. This compound has also been used in cancer research to investigate its potential as an anti-cancer agent. Additionally, PSB-0739 has been studied for its potential use in the treatment of various psychiatric disorders.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20(22-14-11-16-7-2-3-10-19(16)22)17-8-6-9-18(15-17)26(24,25)21-12-4-1-5-13-21/h2-3,6-10,15H,1,4-5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQCITOWRRQZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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